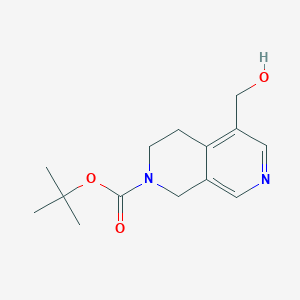
tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
Overview
Description
The compound is a derivative of naphthyridine, a nitrogen-containing heterocyclic compound . The tert-butyl group is a common protecting group in organic chemistry, often used due to its resistance to various conditions during reactions .
Synthesis Analysis
The tert-butyl group can be introduced into molecules through various methods. One such method involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . Another approach involves attaching tert-butyl groups at single cysteines of fragments of proteins by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .Molecular Structure Analysis
The tert-butyl group, due to its bulky nature, can influence the molecular structure of the compound it’s attached to . In NMR studies, the tert-butyl group can provide high sensitivity signals if the group retains high mobility .Chemical Reactions Analysis
The unique reactivity pattern of the tert-butyl group is often utilized in chemical transformations . It’s also used in NMR studies of macromolecular complexes .Scientific Research Applications
Synthesis and Structural Analysis
- Research has focused on synthesizing and characterizing compounds within the naphthyridine family, demonstrating the versatility of tert-butyl substituted naphthyridines in medicinal chemistry. For instance, studies have detailed the synthesis of fluoronaphthyridines as antibacterial agents, highlighting the structural activity relationships and potential as therapeutic agents (Bouzard et al., 1992). Another study on the synthesis and spectroscopic properties of novel polyfunctionally substituted naphthyridines shed light on their potential pharmacological activity, supported by IR, 1H- and 13C-NMR, and MS spectroscopic data (Perillo et al., 2009).
Antibacterial Applications
- The antibacterial potential of tert-butyl substituted naphthyridines has been a significant area of interest. Research into the synthesis and antibacterial activity of 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids showed enhanced in vitro activity against bacterial strains, suggesting these compounds' efficacy as antibacterial agents (Hirose et al., 1982).
Chemical Properties and Reactions
- The chemical properties and reactions involving tert-butyl substituted naphthyridines have been explored, including their synthesis under catalyst-free conditions. For example, a study demonstrated the convenient synthesis of naphtho[1,6]naphthyridine derivatives under catalyst-free conditions, highlighting the efficiency of such processes (Mu et al., 2015).
Novel Synthetic Routes
- Novel synthetic routes for tert-butyl substituted naphthyridines and their derivatives have been developed, indicating their importance in pharmaceutical research. A study on the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, established a high-yield method, underlining the compound's significance in developing new therapeutics (Zhang et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with a tert-butyl group have been known to exhibit unique reactivity patterns due to the crowded nature of the tert-butyl group .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The compound might interact with its targets through these unique chemical properties.
Biochemical Pathways
The tert-butyl group has been noted for its relevance in biosynthetic and biodegradation pathways .
Result of Action
Compounds with a tert-butyl group have been known to exhibit unique reactivity patterns, which could potentially lead to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of “tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate” can be influenced by various environmental factors. For instance, the crowded nature of the tert-butyl group can affect its reactivity in different environments .
properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-5-4-12-10(8-16)6-15-7-11(12)9-17/h6-7,17H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPPXWMOQYWGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



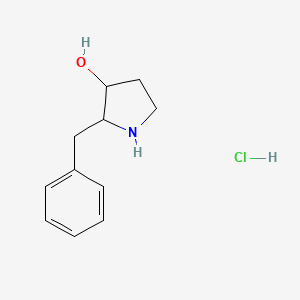

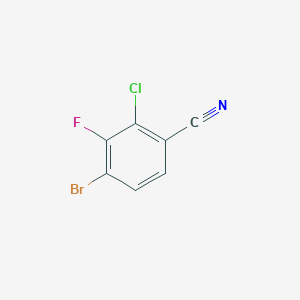
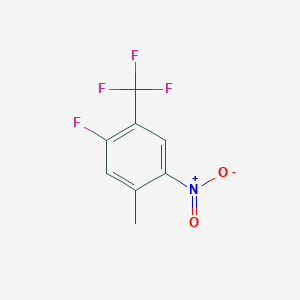
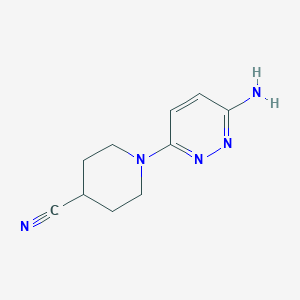
![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1381679.png)
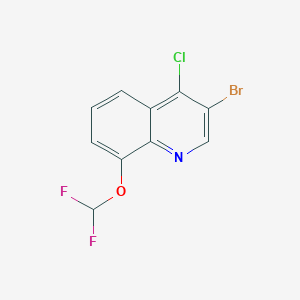
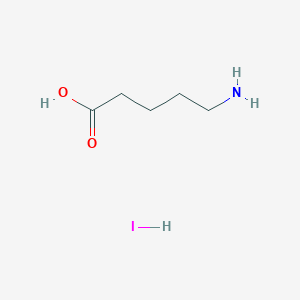
![6-Aza-spiro[4.5]decane hydrochloride](/img/structure/B1381683.png)
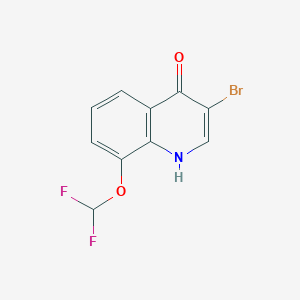
![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)
